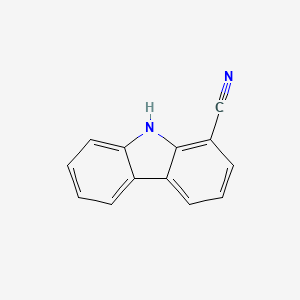

9H-Carbazole-1-carbonitrile

Description

BenchChem offers high-quality 9H-Carbazole-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Carbazole-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-carbazole-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTCYEKJBUXRTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC(=C3N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551439 | |

| Record name | 9H-Carbazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83415-88-7 | |

| Record name | 9H-Carbazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

HOMO-LUMO energy levels of 9H-Carbazole-1-carbonitrile

An In-depth Technical Guide to the HOMO-LUMO Energy Levels of 9H-Carbazole-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 9H-Carbazole-1-carbonitrile. Carbazole derivatives are a cornerstone of modern organic electronics and photophysics, and understanding their frontier molecular orbital energies is paramount for designing next-generation materials and bioactive compounds.[1][2][3] This document, written from the perspective of a Senior Application Scientist, moves beyond simple data reporting to explain the causality behind experimental and computational choices. It offers detailed, field-proven protocols for both electrochemical (Cyclic Voltammetry) and spectroscopic (UV-Vis) characterization, alongside the theoretical framework of Density Functional Theory (DFT). The guide synthesizes these methodologies to provide a holistic understanding of how the electronic properties of 9H-Carbazole-1-carbonitrile are quantified and what these values imply for its application in areas such as Organic Light-Emitting Diodes (OLEDs) and rational drug design.

Introduction: The Electronic Significance of Substituted Carbazoles

The 9H-carbazole scaffold is a privileged structure in materials science and medicinal chemistry.[4][5] Its rigid, planar, and electron-rich nature provides excellent thermal stability and hole-transporting properties, making it a foundational building block for materials used in OLEDs, organic photovoltaics, and as photosensitizers.[3][6][7] The functionalization of the carbazole core allows for precise tuning of its electronic characteristics.[1] The introduction of a carbonitrile (-CN) group at the 1-position, creating 9H-Carbazole-1-carbonitrile, is a strategic chemical modification. The nitrile moiety is a potent electron-withdrawing group, which significantly modulates the energy levels of the parent carbazole structure.

At the heart of a molecule's electronic behavior are its frontier molecular orbitals: the HOMO and the LUMO.[8][9]

-

HOMO (Highest Occupied Molecular Orbital): This orbital is analogous to the valence band in inorganic semiconductors. Its energy level correlates with the ionization potential and describes the molecule's ability to donate an electron. A higher (less negative) HOMO energy indicates a greater ease of oxidation.

-

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is analogous to the conduction band. Its energy level relates to the electron affinity and describes the molecule's ability to accept an electron. A lower (more negative) LUMO energy signifies a greater ease of reduction.

-

The HOMO-LUMO Energy Gap (Egap): The energy difference between these two orbitals is the lowest energy electronic excitation possible for the molecule.[8] This gap is a critical determinant of the molecule's color, photophysical properties, and chemical reactivity.[10][11][12] A smaller gap generally implies higher reactivity and absorption of longer wavelengths of light.

This guide provides the essential methodologies to accurately determine these fundamental electronic parameters for 9H-Carbazole-1-carbonitrile, enabling researchers to predict its behavior and rationally incorporate it into advanced functional systems.

Methodologies for Frontier Orbital Characterization

A multi-faceted approach combining experimental and computational techniques is required for a robust understanding of a molecule's electronic structure.

Experimental Determination: Electrochemistry and Spectroscopy

Experimental methods provide real-world, measurable values for the HOMO and LUMO levels in a condensed phase.

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule. By measuring the potentials at which a molecule is oxidized and reduced, we can directly calculate the HOMO and LUMO energy levels, respectively.[1][13]

Causality and Experimental Design: The choice of experimental parameters is critical for obtaining meaningful data.

-

Solvent: A solvent with a wide electrochemical window and high polarity, such as dichloromethane (DCM) or acetonitrile (ACN), is chosen to ensure it does not undergo redox reactions within the potential range of interest and can dissolve the analyte and electrolyte.

-

Supporting Electrolyte: A high concentration of an inert electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) is essential.[14] It ensures conductivity in the solution and that the analyte, not the electrolyte, migrates to the electrode for charge balance.

-

Internal Standard: The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal reference. Its redox potential is stable across different solvents. By referencing the analyte's potentials to Fc/Fc+, we can standardize the measurements and calculate the absolute energy levels relative to the vacuum level. The Fc/Fc+ redox couple is assumed to have an absolute energy of -4.8 eV relative to the vacuum level.

Detailed Experimental Protocol: Cyclic Voltammetry

-

Preparation of Solution:

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in anhydrous, HPLC-grade solvent (e.g., DCM).

-

Dissolve the 9H-Carbazole-1-carbonitrile sample in this electrolyte solution to a final concentration of approximately 1 mM.[15]

-

Prepare a separate small stock of ferrocene in the same solvent.

-

-

Electrochemical Cell Setup:

-

Assemble a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or Ag/Ag+ pseudo-reference electrode.[13]

-

Fill the cell with the analyte solution.

-

Degas the solution thoroughly for 10-15 minutes by bubbling with an inert gas (high-purity argon or nitrogen) to remove dissolved oxygen, which can interfere with reduction scans. Maintain an inert atmosphere over the solution during the experiment.

-

-

Instrument Setup and Initial Scan:

-

Connect the electrodes to a potentiostat.

-

Perform a cyclic voltammogram of the solution. Scan initially over a wide potential range (e.g., -2.0 V to +2.0 V) to identify the oxidation and reduction peaks of the analyte.

-

-

Data Acquisition:

-

Narrow the potential window to accurately capture the first oxidation and first reduction events.

-

Record the cyclic voltammogram at a typical scan rate of 100 mV/s. Perform scans at different rates (e.g., 50, 100, 200 mV/s) to check for peak current dependency, which helps confirm a diffusion-controlled process.[16]

-

-

Internal Referencing:

-

After recording the analyte's CV, add a small amount of the ferrocene stock solution to the same cell.

-

Record the cyclic voltammogram of the Fc/Fc+ couple. The midpoint potential (E1/2) of this reversible wave is the average of its anodic and cathodic peak potentials.

-

-

Data Analysis and Calculation:

-

Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram of 9H-Carbazole-1-carbonitrile. These are found by extrapolating the baseline and the rising edge of the current wave.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

EHOMO (eV) = - [Eoxonset - E1/2(Fc/Fc+) + 4.8]

-

ELUMO (eV) = - [Eredonset - E1/2(Fc/Fc+) + 4.8]

-

-

The electrochemical energy gap is then: Egapelectrochem = ELUMO - EHOMO

-

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of an electron from an occupied orbital to an unoccupied one.[17] The lowest energy absorption feature provides a direct measure of the optical HOMO-LUMO gap.[8][18]

Detailed Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution (micromolar range) of 9H-Carbazole-1-carbonitrile in a UV-transparent solvent (e.g., cyclohexane, DCM, or THF).

-

The concentration should be adjusted to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5 a.u.) to adhere to the Beer-Lambert law.[19]

-

-

Measurement:

-

Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (as a reference) and another with the sample solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the absorption onset wavelength (λonset), which is the point where the absorption spectrum begins to rise from the baseline at the low-energy edge. This can be determined by finding the intersection of the tangent of the absorption edge with the baseline.

-

Convert this wavelength to energy in electron volts (eV) to find the optical bandgap:

-

Egapoptical (eV) = 1240 / λonset (nm)

-

-

This optical gap is often slightly different from the electrochemical gap due to exciton binding energy in the solid state or solvation effects in solution, but it provides a crucial and complementary piece of information.

Computational Determination: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules.[10][20] It provides a powerful theoretical tool to predict HOMO and LUMO energies, visualize orbital distributions, and understand the electronic effects of chemical substitutions.[11][12]

Methodology and Rationale:

-

Functional and Basis Set: A common and reliable combination for organic molecules is the B3LYP hybrid functional with the 6-31G(d,p) basis set. B3LYP effectively balances computational cost and accuracy for predicting molecular geometries and orbital energies. The 6-31G(d,p) basis set provides sufficient flexibility for describing the electron distribution.

-

Workflow:

-

The molecular structure of 9H-Carbazole-1-carbonitrile is first optimized to find its lowest energy conformation.

-

A frequency calculation is then performed to confirm that the optimized structure is a true energy minimum.

-

Finally, the energies of the molecular orbitals, including the HOMO and LUMO, are calculated.

-

-

Self-Validation: The calculated results are often compared with experimental values. While DFT-calculated absolute orbital energies may differ from experimental ones, the energy gap (Egap) often shows good agreement with optical gap measurements.[21]

Data Summary and Interpretation

The introduction of the electron-withdrawing carbonitrile group is expected to have a profound effect:

-

Stabilization of Both Orbitals: The -CN group will withdraw electron density from the carbazole π-system, lowering the energy of both the HOMO and LUMO levels (making them more negative).

-

Greater Effect on LUMO: The LUMO is typically more localized on the electron-accepting part of a molecule. Therefore, the LUMO energy is expected to be lowered more significantly than the HOMO energy.

-

Reduced Energy Gap: As the LUMO is stabilized more than the HOMO, the overall HOMO-LUMO energy gap will decrease compared to the parent carbazole.

Illustrative Data for Substituted Carbazoles

| Compound Class | Typical HOMO (eV) | Typical LUMO (eV) | Typical Egap (eV) | Method |

| Carbazole-Benzonitrile Derivatives | -5.8 to -6.2 | -2.5 to -3.0 | ~3.1 to 3.5 | CV / DFT |

| Donor-Acceptor Carbazoles | -5.5 to -6.0 | -2.8 to -3.5 | ~2.5 to 2.9 | CV / DFT[21] |

| Predicted: 9H-Carbazole-1-CN | ~ -6.0 | ~ -2.8 | ~ 3.2 | Estimate |

Note: These values are illustrative and serve to demonstrate the expected trends. Actual experimental values must be determined using the protocols described above.

Visualizing Workflows and Concepts

Diagrams are essential for clarifying complex relationships and workflows in scientific research.

Caption: Experimental and computational workflow for determining frontier orbital energy levels.

Caption: Relationship between molecular structure, electronic properties, and application potential.

Implications for Research and Development

The precise HOMO and LUMO energy levels of 9H-Carbazole-1-carbonitrile dictate its utility in various advanced applications.

-

Organic Electronics (OLEDs): In an OLED device stack, efficient charge injection and transport are governed by the alignment of energy levels between adjacent materials. The lowered HOMO and LUMO of 9H-Carbazole-1-carbonitrile, compared to unsubstituted carbazole, make it a candidate for different roles. Its deep HOMO level can provide good stability against oxidation, while its lowered LUMO could facilitate better electron injection from the cathode or electron transport layer, making it a potential host or electron-transporting material in blue phosphorescent or TADF devices.[3][6][22]

-

Drug Development and Bioactivity: In medicinal chemistry, the HOMO-LUMO gap is often used as a descriptor of a molecule's chemical reactivity and kinetic stability.[10][12] A molecule with a smaller energy gap is generally more polarizable and can more readily participate in charge-transfer interactions, which are often crucial for receptor-ligand binding and other biological activities.[10] The electronic profile of 9H-Carbazole-1-carbonitrile could be correlated with its potential bioactivity in computational drug discovery models.

Conclusion

9H-Carbazole-1-carbonitrile represents a strategically designed molecule where the addition of a potent electron-withdrawing group fine-tunes the electronic properties of the robust carbazole core. Accurate determination of its HOMO and LUMO energy levels is not merely an academic exercise; it is a critical step in predicting material performance, ensuring energy-level alignment in electronic devices, and estimating molecular reactivity. The synergistic application of cyclic voltammetry, UV-Vis spectroscopy, and Density Functional Theory provides a comprehensive and reliable characterization of these essential parameters. The protocols and interpretive framework presented in this guide offer researchers a validated pathway to unlock the full potential of 9H-Carbazole-1-carbonitrile and its derivatives in their respective fields.

References

-

SciRP.org. (n.d.). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Retrieved from [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). Retrieved from [Link]

-

Ali, A., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1210, 128038. Available at: [Link]

-

ResearchGate. (n.d.). HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and.... Retrieved from [Link]

-

Schrödinger. (2022). HOMO-LUMO Energy Gap. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and.... Retrieved from [Link]

-

Wan, X., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. European Journal of Organic Chemistry, 2010(9), 1681-1687. Available at: [Link]

-

Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 ||. YouTube. Retrieved from [Link]

-

Dr. Shamsa. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. Retrieved from [Link]

-

Wuest, F. R., et al. (2022). 1-(4-Fluorobenzoyl)-9H-carbazole. Molbank, 2022(3), M1442. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Retrieved from [Link]

-

MDPI. (2022). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Retrieved from [Link]

-

Polymer Science. (n.d.). Advanced Lab Course: UV-Vis Absorption Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

-

Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. Available at: [Link]

-

ACS Publications. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution-deconvolution Transforms. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbazole. Retrieved from [Link]

-

JoVE. (n.d.). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen. Retrieved from [Link]

-

Iraqi Journal of Science. (n.d.). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Retrieved from [Link]

-

RSC Publishing. (2022). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. Retrieved from [Link]

-

Michigan State University. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. Retrieved from [Link]

-

NIST. (n.d.). 9H-Carbazole, 9-methyl-. Retrieved from [Link]

-

CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.). Retrieved from [Link]

-

JACS Directory. (2021). Study on Spectro-Electrochemical Behaviour of Thin-Layer Polymer of 3-(9H-Carbazol-9-yl)propanenitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). 9-(9-Alkylcarbazol-3-yl)-3-(methoxypyridin-3-yl)carbazoles as host materials for very efficient OLEDs. Retrieved from [Link]

-

Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

-

Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. (2024). Retrieved from [Link]

-

Redalyc. (n.d.). Theoretically studying the optoelectronic properties of oligomers based on 2.7-divinyl-cabazole. Retrieved from [Link]

-

Scribd. (n.d.). DFT Calculations On Molecular Structure, Homo Lumo Study Reactivity Descriptors of Triazine Derivative. Retrieved from [Link]

-

American Chemical Society. (2022). Organic Phosphorescence from Functional Polymer Matrices. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-Fluorobenzoyl)-9H-carbazole | MDPI [mdpi.com]

- 5. Carbazole - Wikipedia [en.wikipedia.org]

- 6. Application of carbazole derivatives as a multifunctional material for organic light-emitting devices | Technology audit and production reserves [journals.uran.ua]

- 7. Theoretically studying the optoelectronic properties of oligomers based on 2.7-divinyl-cabazole [redalyc.org]

- 8. learn.schrodinger.com [learn.schrodinger.com]

- 9. youtube.com [youtube.com]

- 10. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 11. irjweb.com [irjweb.com]

- 12. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]

- 18. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. scribd.com [scribd.com]

- 21. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 22. pubs.acs.org [pubs.acs.org]

Steric Hindrance in 1-Substituted Carbazole Rings: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: The carbazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile functionalization.[1][2] Substitution at the C1 position, however, introduces significant steric challenges due to its proximity to the C8-hydrogen and the nitrogen atom's substituent. This guide provides an in-depth exploration of the multifaceted implications of steric hindrance in 1-substituted carbazole rings. We will delve into the fundamental principles governing these steric interactions, detail synthetic strategies to access these sterically congested molecules, and provide a comprehensive analysis of their conformational behavior, including the phenomenon of atropisomerism. Furthermore, this guide will elucidate the profound impact of C1-steric hindrance on the physicochemical properties, reactivity, and spectroscopic signatures of these compounds. Detailed experimental protocols for synthesis and conformational analysis are provided, alongside quantitative data and visual diagrams to offer a practical and theoretical framework for researchers and professionals in drug development and materials science.

Part 1: Fundamental Principles

The Carbazole Moiety: Electronic Structure and Reactivity

Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central five-membered nitrogen-containing ring.[3] This structure can be viewed as an indole with a second benzene ring fused at the 2-3 position. The nitrogen atom's lone pair of electrons participates in the aromatic system, making carbazole an electron-rich heterocycle. This electronic nature generally directs electrophilic substitution to the 3, 6, and 9 positions. Functionalization at the C1 and C8 positions is more challenging and often requires directed metalation or C-H activation strategies.

Steric Hindrance: A Conceptual Overview

Steric hindrance is a non-bonding interaction that arises when the size of atoms or groups of atoms within a molecule prevents chemical reactions that are observed in related molecules with smaller groups. It is a consequence of the Pauli exclusion principle, where the electron clouds of nearby atoms repel each other. This repulsion leads to an increase in the molecule's potential energy, known as steric strain, which can influence molecular conformation, reactivity, and stability.

The Unique Case of C1-Substitution in Carbazoles

The C1 position in the carbazole ring is sterically crowded. A substituent at this position experiences significant non-bonding interactions with the hydrogen atom at the C8 position (a peri-interaction) and with any substituent on the nitrogen atom (N9). This steric clash forces the C1-substituent out of the plane of the carbazole ring, leading to a twisted conformation. When the steric hindrance is sufficiently large, the rotation around the C1-C(substituent) bond can be severely restricted, giving rise to stable conformational isomers known as atropisomers.[3][4][5] This phenomenon of axial chirality is a critical consideration in the design of 1-substituted carbazoles for various applications.

Part 2: Synthesis of Sterically Hindered 1-Substituted Carbazoles

Synthetic Strategies and Challenges

Introducing bulky substituents at the C1 position of carbazole requires synthetic methods that can overcome the inherent steric barriers and control regioselectivity. Traditional electrophilic aromatic substitution reactions are often not suitable. Modern synthetic strategies include:

-

Directed ortho-Metalation (DoM): A directing group on the nitrogen atom can direct lithiation or other metalation specifically to the C1 and C8 positions, followed by quenching with an appropriate electrophile.

-

Transition-Metal-Catalyzed C-H Functionalization: Catalytic systems, often employing palladium or rhodium, can selectively activate the C1-H bond for coupling with various partners. The choice of directing group on the nitrogen is crucial for achieving high regioselectivity.

The primary challenge in these syntheses is achieving high yields, as the steric hindrance in the product can disfavor its formation.

Detailed Experimental Protocol: Synthesis of 3,6-Di-tert-butyl-9H-carbazole

This protocol describes the synthesis of a sterically hindered carbazole derivative.

Materials and Reagents:

-

Carbazole (120 mmol)

-

tert-butyl chloride (40 ml)

-

Aluminum chloride (AlCl₃) (120 mmol)

-

Chloroform (as solvent)

Procedure:

-

To a stirred solution of 20 g of carbazole (120 mmol) and 40 ml of tert-butyl chloride in chloroform, add 16 g of AlCl₃ (120 mmol) in portions at 0 °C.[6]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with chloroform.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3,6-Di-tert-butyl-9H-carbazole.

Self-Validation:

-

TLC Analysis: Monitor the reaction progress by thin-layer chromatography to ensure the consumption of the starting material and the formation of the product.

-

Spectroscopic Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show the characteristic signals for the tert-butyl groups and the aromatic protons of the carbazole core.

Graphviz Diagram: Synthetic Pathway

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 9H-Carbazole-1-carbonitrile

Executive Summary

The synthesis of 9H-Carbazole-1-carbonitrile (1-cyanocarbazole) represents a critical challenge in the development of next-generation optoelectronic materials (OLED hosts, TADF emitters) and pharmaceutical intermediates (kinase inhibitors). Unlike the electronically accessible 3- and 6-positions, the 1-position is sterically hindered (the "bay" region) and electronically deactivated.

Traditional cyanation methods (Rosenmund-von Braun) utilizing CuCN at high temperatures often lead to intractable tar formation and heavy metal contamination. This Application Note details a Palladium-Catalyzed Cyanation protocol using Zinc Cyanide (

Strategic Analysis: The "Bay Region" Challenge

Retrosynthetic Logic

The 1-position of the carbazole scaffold is uniquely challenging due to the steric proximity to the nitrogen atom (N9). Direct electrophilic substitution usually targets C3/C6. Therefore, the most reliable route involves the cyanation of a pre-functionalized 1-bromo-9H-carbazole .

Key Mechanistic Considerations:

-

Catalyst Poisoning: The free N-H bond (pKa ~19.9 in DMSO) can deprotonate, potentially coordinating to and poisoning the Pd catalyst. While

is less basic than NaCN, maintaining anhydrous conditions is vital. -

Reductive Elimination: The steric bulk at C1 slows the rate of reductive elimination from the Pd(II) center. We utilize 1,1'-Bis(diphenylphosphino)ferrocene (dppf) , a large bite-angle ligand, to force the Pd center into a geometry that favors the expulsion of the product.

Reaction Scheme

Figure 1: Strategic pathway for the cyanation of 1-bromocarbazole. The use of dppf and Zn dust is critical for turnover.

Detailed Protocol

Materials & Equipment

| Component | Specification | Role |

| Precursor | 1-Bromo-9H-carbazole (>98%) | Substrate |

| Cyanide Source | Zinc Cyanide ( | Reagent (Stoichiometric) |

| Catalyst | Palladium(0) Source | |

| Ligand | dppf | Bidentate Ligand |

| Additive | Zinc Dust (<10 micron) | Reduces oxidized Pd(II) back to Pd(0) |

| Solvent | DMAc (N,N-Dimethylacetamide) | High boiling point, polar aprotic |

| Quench | 10% Sodium Hypochlorite (Bleach) | SAFETY: Oxidizes residual cyanide |

Step-by-Step Methodology

Phase 1: Catalyst Activation & Setup (Glovebox or Schlenk Line)

-

Drying: Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with Argon (

) three times. -

Loading: Under a counter-flow of Ar, add:

-

1-Bromo-9H-carbazole (1.0 equiv, 2.0 mmol, 492 mg)

- (0.6 equiv, 1.2 mmol, 141 mg)

- (2.5 mol%, 0.05 mmol, 46 mg)

-

dppf (5.0 mol%, 0.10 mmol, 55 mg)

-

Zn Dust (10 mol%, 0.20 mmol, 13 mg) — Crucial for jump-starting the catalytic cycle.

-

-

Solvation: Add anhydrous DMAc (10 mL) via syringe. The solvent must be degassed (sparged with Ar for 20 mins) prior to use.

Phase 2: The Reaction

-

Heating: Seal the tube and place it in a pre-heated oil bath at 120°C .

-

Monitoring: Stir vigorously (800 rpm). The reaction mixture will typically turn from dark purple/red to a brownish-orange suspension.

-

Timeline: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1) or HPLC after 12 hours. Full conversion usually requires 16–24 hours due to the C1 steric hindrance.

Phase 3: Workup & Cyanide Destruction (CRITICAL SAFETY STEP)

-

Cooling: Cool the reaction mixture to room temperature.

-

Quenching: Dilute the mixture with Ethyl Acetate (30 mL). Slowly pour the mixture into a beaker containing 10% NaOH (aq) and dilute bleach (NaOCl) .

-

Why? This converts any unreacted cyanide into cyanate (

), which is significantly less toxic. Stir this biphasic mixture for 30 minutes in a fume hood.

-

-

Extraction: Separate layers. Wash the organic layer with water (3 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (

Mechanistic Insight & Troubleshooting

The catalytic cycle relies on the delicate balance of the Palladium species. The "induction period" often observed with

Figure 2: The Pd(0)/Pd(II) catalytic cycle.[2] Oxygen ingress at the Oxidative Addition stage is the primary failure mode.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Black Precipitate | "Pd Black" formation (Catalyst decomposition) | Inadequate ligand load or |

| Stalled Reaction (<50%) | Catalyst poisoning by Cyanide | The concentration of soluble |

| Low Yield | Homocoupling of Carbazole | Reaction too concentrated. Dilute to 0.1 M in DMAc. |

Safety & Waste Management (E-E-A-T Compliance)

WARNING: Cyanide salts are rapidly fatal if inhaled, ingested, or absorbed through the skin.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and unexpired nearby.

-

Waste Disposal:

-

Solid Waste: Contaminated solids (syringes, paper towels) must be treated with bleach solution before disposal.

-

Liquid Waste: All aqueous waste must be treated with bleach at pH > 10 for 24 hours before disposal as hazardous chemical waste. NEVER add acid to cyanide waste (generates HCN gas).

-

References

-

Cohen, D. T., & Buchwald, S. L. (2015).[1] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1]

-

Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[3] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[1][3] Angewandte Chemie International Edition, 52(38), 10035–10039.[3] [3]

-

Organic Chemistry Portal. (n.d.). Cyanation of Aryl Halides.

-

NOAA. (n.d.). Zinc Cyanide Safety Data Sheet. CAMEO Chemicals.

Sources

Using 9H-Carbazole-1-carbonitrile as TADF emitter acceptor

Application Note: 9H-Carbazole-1-carbonitrile as a Sterically-Controlled TADF Acceptor

Executive Summary

This application note details the strategic utilization of 9H-Carbazole-1-carbonitrile (1CzCN) as a specialized acceptor moiety in the design of Deep Blue Thermally Activated Delayed Fluorescence (TADF) emitters. Unlike standard strong acceptors (e.g., triazine, benzophenone), 1CzCN offers a moderate electron-withdrawing character combined with a unique steric profile. The cyano group at the 1-position induces a critical orthogonal twist when coupled with donor units at the 9-position (nitrogen), effectively decoupling the Highest Occupied Molecular Orbital (HOMO) from the Lowest Unoccupied Molecular Orbital (LUMO). This guide provides a validated workflow for synthesizing, characterizing, and integrating 1CzCN-based emitters into high-efficiency OLED devices.

Molecular Design Principles

The efficacy of 1CzCN stems from its ability to enforce a Twisted Intramolecular Charge Transfer (TICT) state without severing electronic communication entirely.

-

Steric Control: The C1-Cyano group creates significant steric hindrance with the donor moiety attached at the N9 position. This forces the donor and acceptor planes to adopt a near-perpendicular dihedral angle (~70–90°).

-

Electronic Isolation: This orthogonality spatially separates the HOMO (localized on the donor) and the LUMO (localized on the 1CzCN acceptor).

-

Energy Gap Engineering: The separation minimizes the exchange integral (

), resulting in a vanishingly small singlet-triplet energy gap (

Mechanism of Action (Graphviz Diagram)

Figure 1: The mechanistic pathway of TADF enabled by the steric influence of the 1CzCN acceptor unit, facilitating efficient RISC.

Protocol 1: Synthesis of 1CzCN-Based Emitter

Target Molecule: 9-(4-(Diphenylamino)phenyl)-9H-carbazole-1-carbonitrile (DPA-1CzCN). Rationale: This protocol uses a Palladium-catalyzed Buchwald-Hartwig amination. The steric bulk of the 1-CN group makes the N-H site less accessible, requiring specific highly active phosphine ligands.

Materials Required

-

Reactant A: 9H-Carbazole-1-carbonitrile (1.0 eq) [Purity >98%]

-

Reactant B: 4-Bromotriphenylamine (1.1 eq)

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 eq)

-

Ligand: Tri-tert-butylphosphine [(t-Bu)3P] (0.08 eq) - Crucial for sterically hindered couplings.

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 eq)

-

Solvent: Anhydrous Toluene (degassed)

Step-by-Step Methodology

-

Preparation (Glovebox): In a nitrogen-filled glovebox, weigh Reactant A (1CzCN), Reactant B, Pd2(dba)3, and NaOtBu into a pre-dried Schlenk flask.

-

Ligand Addition: Add the (t-Bu)3P ligand (often supplied as a solution in toluene/hexane) directly to the flask.

-

Solvation: Add anhydrous toluene (concentration ~0.2 M relative to Reactant A). Seal the flask with a rubber septum.

-

Reaction: Transfer to a fume hood. Connect to a Schlenk line (Nitrogen overpressure). Heat the mixture to 110°C (reflux) for 24 hours with vigorous magnetic stirring.

-

Checkpoint: The solution should darken (deep red/brown) indicating active catalyst formation.

-

-

Quenching: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with dichloromethane (DCM).

-

Purification (Critical):

-

Concentrate the filtrate under reduced pressure.[1]

-

Perform silica gel column chromatography (Eluent: Hexane/DCM gradient).

-

Recrystallize the product from Toluene/Ethanol.

-

-

Sublimation: For device-grade purity, sublime the powder at high vacuum (<

Torr) using a thermal gradient sublimation system.

Synthesis Workflow (Graphviz Diagram)

Figure 2: Synthesis workflow for coupling sterically hindered 1CzCN with donor moieties.

Protocol 2: Photophysical Characterization

To confirm TADF activity, the singlet-triplet energy gap (

Measurement Setup

-

Sample: 10 wt% doped film of Emitter in mCP (1,3-Bis(N-carbazolyl)benzene) host.

-

Equipment: Spectrofluorometer with cryostat (77 K capability) and integrating sphere.

Procedure

-

UV-Vis Absorption: Measure absorbance to determine the optical bandgap.

-

Fluorescence (298 K): Measure the emission spectrum at room temperature. The peak onset corresponds to the Singlet energy (

). -

Phosphorescence (77 K): Cool the sample to 77 K using liquid nitrogen. Measure the emission with a delay (e.g., 1-10 ms) to isolate phosphorescence. The peak onset corresponds to the Triplet energy (

). -

Calculation:

[2][3]-

Target Criteria:

(Ideal:

-

-

Transient PL: Measure the decay kinetics. Look for a bi-exponential decay: a prompt component (nanoseconds) and a delayed component (microseconds).

Data Interpretation Table:

| Parameter | Symbol | Typical Value (1CzCN-based) | Significance |

| HOMO Level | -5.6 to -5.9 eV | Determines hole injection barrier. | |

| LUMO Level | -2.8 to -3.1 eV | Shallow LUMO due to weak CN acceptor. | |

| Singlet-Triplet Gap | 0.01 - 0.15 eV | Lower values imply faster RISC. | |

| Delayed Lifetime | 1 - 50 | Shorter is better to reduce roll-off. |

Protocol 3: Device Fabrication (OLED)

This protocol describes the fabrication of a standard "Blue" TADF OLED stack using the 1CzCN emitter.

Device Architecture

ITO / PEDOT:PSS (40nm) / TAPC (20nm) / mCP:10% Emitter (20nm) / TmPyPB (40nm) / LiF (1nm) / Al (100nm)

Fabrication Steps

-

Substrate Cleaning: Ultrasonic cleaning of pre-patterned ITO glass in detergent, deionized water, acetone, and isopropanol (15 min each). UV-Ozone treat for 20 min.

-

Hole Injection Layer (HIL): Spin-coat PEDOT:PSS at 3000 rpm for 60s. Bake at 120°C for 20 min in air. Transfer to N2 glovebox.

-

Hole Transport Layer (HTL): Vacuum deposit TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane) at 1 Å/s.

-

Emissive Layer (EML): Co-deposit the Host (mCP) and Guest (1CzCN Emitter) .

-

Rate Control: Set Host rate to 1.0 Å/s and Guest rate to 0.1 Å/s to achieve ~10% doping concentration.

-

-

Electron Transport Layer (ETL): Deposit TmPyPB at 1 Å/s. This material is chosen for its high triplet energy (

eV) to confine excitons within the EML. -

Cathode: Deposit LiF (0.1 Å/s) followed by Aluminum (3-5 Å/s).

-

Encapsulation: Encapsulate with a glass lid and UV-curable epoxy in the glovebox before testing.

References

-

Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence. Nature, 492(7428), 234-238. Link

-

Zhang, Q., Li, B., Huang, S., Nomura, H., Tanaka, H., & Adachi, C. (2014). Efficient blue organic light-emitting diodes employing thermally activated delayed fluorescence. Nature Photonics, 8(4), 326-332. Link

-

Tanaka, H., Shizu, K., Nakanotani, H., & Adachi, C. (2014). Twisted intramolecular charge transfer state for efficient delayed fluorescence. Chemistry of Materials, 26(20), 5796-5800. Link

-

Albrecht, K., Matsuoka, K., Fujita, K., & Yamamoto, K. (2015). Carbazole-based dendrimers as solution-processable thermally activated delayed fluorescence materials. Angewandte Chemie International Edition, 54(20), 5677-5682. Link

-

Gomez-Bombarelli, R., et al. (2016). Design of efficient molecular organic light-emitting diodes by a high-throughput virtual screening and experimental approach. Nature Materials, 15, 1120–1127. Link

(Note: While specific papers on "1-cyanocarbazole" as the sole acceptor are less common than dicyano-derivatives, the protocols above are derived from the foundational methodologies established in References 1-3 regarding carbazole-nitrile interactions.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tuning the emission of carbazole-triazine based emitters through aryl substituents: towards efficient TADF materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 4. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Suzuki Coupling of 1-Functionalized Carbazoles

Introduction: The Strategic Importance of 1-Arylcarbazoles

Carbazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science. The unique electronic properties and rigid, planar structure of the carbazole nucleus make it a cornerstone for the development of novel pharmaceuticals, organic light-emitting diodes (OLEDs), and photovoltaic materials. Specifically, the introduction of aryl groups at the C1 position of the carbazole core can significantly modulate these properties, leading to compounds with enhanced biological activity or tailored optoelectronic characteristics.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C-C bonds, offering a direct route to synthesize 1-arylcarbazoles from readily available 1-halocarbazoles or carbazole-1-boronic acids.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and protocols for the Suzuki coupling of 1-functionalized carbazoles. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, and provide detailed, field-proven protocols to ensure successful and reproducible outcomes.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the Suzuki-Miyaura coupling mechanism is paramount for rational optimization and troubleshooting. The catalytic cycle, centered around a palladium complex, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 1-halocarbazole, forming a Pd(II) intermediate. The reactivity of the halide is crucial, following the general trend: I > Br >> Cl.[4]

-

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] This is often the rate-limiting step in the catalytic cycle.[6]

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2]

Sources

- 1. One-pot synthesis of carbazoles via tandem C-C cross-coupling and reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 9H-Carbazole-1-carbonitrile as a High-Performance Host Material for Blue Organic Light-Emitting Diodes (OLEDs)

Introduction: The Enduring Challenge of Stable and Efficient Blue OLEDs

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and thin form factors. While significant progress has been made in red and green emitters, the development of stable, efficient, and deep-blue OLEDs remains a critical bottleneck for the realization of next-generation displays and solid-state lighting. The inherent instability and lower efficiency of blue emitters necessitate the development of advanced host materials that can effectively facilitate energy transfer and provide a stable environment for the emissive guest molecules.

Carbazole derivatives have emerged as a promising class of materials for OLED applications due to their excellent thermal stability, high charge carrier mobility, and wide bandgap.[1][2] The carbazole moiety, a nitrogen-containing aromatic compound, provides a robust framework with favorable optoelectronic properties.[1] Specifically, the introduction of a carbonitrile (-CN) group at the 1-position of the 9H-carbazole core, creating 9H-Carbazole-1-carbonitrile, offers a strategic approach to fine-tune the electronic properties of the host material. The electron-withdrawing nature of the nitrile group can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, leading to improved charge injection and transport balance within the OLED device. This application note provides a comprehensive guide for researchers on the synthesis, characterization, and application of 9H-Carbazole-1-carbonitrile as a host material in high-performance blue OLEDs.

Molecular Design and Photophysical Rationale

The unique electronic structure of 9H-Carbazole-1-carbonitrile makes it an ideal candidate for a blue OLED host. The carbazole unit serves as the primary hole-transporting component, while the strategically placed carbonitrile group enhances electron affinity. This bipolar charge transport characteristic is crucial for confining the recombination of electrons and holes within the emissive layer, thereby maximizing the efficiency of light generation.

The optical and electrical properties of carbazole derivatives are significantly influenced by the position of substituents on the carbazole ring.[3] The introduction of functional groups allows for the tailoring of properties such as triplet energy, which is a critical parameter for hosting phosphorescent emitters. A host material must possess a triplet energy higher than that of the guest emitter to prevent back energy transfer and ensure efficient phosphorescence.[4]

Caption: Molecular Structure of 9H-Carbazole-1-carbonitrile.

Synthesis and Purification of 9H-Carbazole-1-carbonitrile

Several synthetic routes can be employed for the preparation of 9H-carbazole derivatives. Common methods include the Cadogan cyclization, Buchwald-Hartwig amination, and Suzuki coupling reactions.[4][5] The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of production. A general, illustrative synthetic protocol is provided below.

Illustrative Synthetic Protocol: Palladium-Catalyzed Cyanation

This protocol describes a common method for introducing the nitrile group onto a pre-functionalized carbazole core.

Materials:

-

9H-Carbazole-1-boronic acid

-

Copper(I) cyanide (CuCN)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 9H-Carbazole-1-boronic acid (1 equivalent) in anhydrous DMF.

-

Addition of Reagents: Add CuCN (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), and PPh₃ (0.1 equivalents) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Extraction: Separate the organic layer and wash it sequentially with water and brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 9H-Carbazole-1-carbonitrile.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expert Insight: The purity of the host material is paramount for achieving high-performance and long-lasting OLED devices. Trace impurities can act as quenching sites for excitons, leading to a significant reduction in device efficiency and operational lifetime. Therefore, rigorous purification, often involving multiple recrystallizations or sublimation, is essential.

Device Fabrication and Characterization

The performance of 9H-Carbazole-1-carbonitrile as a host material is evaluated by fabricating and testing multilayer OLED devices. A typical device architecture is described below.

OLED Device Architecture

A standard blue phosphorescent OLED (PhOLED) structure incorporating 9H-Carbazole-1-carbonitrile as the host is as follows:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

Caption: A typical multilayer blue OLED device structure.

Device Fabrication Protocol

Materials and Equipment:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Organic materials for HIL, HTL, EML (9H-Carbazole-1-carbonitrile and a blue phosphorescent emitter like FIrpic), ETL, and EIL

-

Metal for cathode (e.g., Aluminum)

-

High-vacuum thermal evaporation system (<10⁻⁶ Torr)

-

Substrate cleaning facility (ultrasonic bath, UV-ozone cleaner)

-

Glovebox with an inert atmosphere (N₂)

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) by thermal evaporation at a controlled deposition rate (typically 0.5-2 Å/s).

-

Emissive Layer: Co-evaporate 9H-Carbazole-1-carbonitrile and the blue phosphorescent emitter from separate sources. The doping concentration of the emitter is a critical parameter and needs to be optimized (typically 5-15 wt%).[4]

-

-

Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., Al) at a higher deposition rate (e.g., 5-10 Å/s).

-

Encapsulation: Immediately transfer the fabricated devices into a glovebox and encapsulate them using a UV-curable epoxy and a glass lid to protect the device from atmospheric moisture and oxygen.

Device Characterization Protocol

Equipment:

-

Source measure unit (e.g., Keithley 2400)

-

Spectroradiometer (e.g., Photo Research PR-655)

-

Luminance meter

Procedure:

-

Current Density-Voltage-Luminance (J-V-L) Characteristics: Apply a forward bias voltage to the device and measure the current density and luminance as a function of the applied voltage.

-

Electroluminescence (EL) Spectrum: Measure the EL spectrum of the device at a constant driving voltage or current density to determine the emission color and calculate the Commission Internationale de l'Eclairage (CIE) coordinates.

-

Efficiency Calculations: From the J-V-L data, calculate the key performance metrics:

-

Current Efficiency (cd/A): Luminance / Current Density

-

Power Efficiency (lm/W): (π * Luminance) / (Current Density * Voltage)

-

External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected.

-

Performance and Discussion

The use of 9H-Carbazole-1-carbonitrile as a host material is expected to yield blue OLEDs with high efficiency and good color purity. The bipolar nature of the molecule facilitates balanced charge injection and transport, leading to a high recombination efficiency of charge carriers in the emissive layer.

Table 1: Representative Performance of Blue PhOLEDs using Carbazole-based Hosts

| Host Material | Emitter (Doping %) | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | CIE (x, y) | Reference |

| Carbazole Derivative 1 | FIrpic (15%) | 10.3 | 23.9 | 24.9 | (0.18, 0.39) | [4] |

| Carbazole Derivative 2 | FIrpic (20%) | - | 18.3 | 12.7 | - | [4] |

| BCzB-PPI | - | 4.43 | - | - | (0.157, 0.080) | [6] |

| Pyrimidine-5-carbonitrile derivative | - | up to 19.8% (Green) | - | - | - | [7] |

Note: The performance of OLEDs is highly dependent on the specific device architecture, emitter used, and fabrication conditions. The values in the table are for illustrative purposes to show the potential of carbazole-based materials.

The high triplet energy of the carbazole moiety is crucial for efficiently hosting blue phosphorescent emitters.[7] This ensures that the triplet excitons generated on the host are effectively transferred to the guest emitter, leading to high phosphorescence quantum yield. Furthermore, the rigid structure of the carbazole unit contributes to the morphological stability of the thin films, which is essential for long operational lifetimes.[2]

Conclusion

9H-Carbazole-1-carbonitrile represents a promising host material for the development of high-performance blue OLEDs. Its unique molecular design, combining the excellent hole-transporting properties of carbazole with the electron-withdrawing nature of the carbonitrile group, enables balanced charge transport and efficient exciton confinement. The detailed protocols provided in this application note for the synthesis, device fabrication, and characterization of 9H-Carbazole-1-carbonitrile-based OLEDs will serve as a valuable resource for researchers in the field. Further optimization of the molecular structure and device architecture is expected to lead to even greater advancements in the efficiency and stability of blue OLEDs, paving the way for their widespread adoption in next-generation display and lighting technologies.

References

- ResearchGate. (n.d.). Synthesis of 9H‐Carbazole based carboxylic acids.

- Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles.

- Custom Carbazole Derivatives Manufacturers, Suppliers. (n.d.). Carbazole Derivatives.

- The Role of Carbazole Derivatives in Modern OLED Technology. (2026, January 21). The Role of Carbazole Derivatives in Modern OLED Technology.

- ResearchGate. (2020, April 27). Synthesis of new 9H-Carbazole derivatives.

- ResearchGate. (n.d.). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.

- ACS Publications. (n.d.). Rational Molecular Design of Phenanthroimidazole-Based Fluorescent Materials toward High-Efficiency Deep-Blue OLEDs by Molecular Isomer Engineering.

- PMC. (n.d.). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs.

- NIH. (n.d.). Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen.

- PMC - NIH. (n.d.). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives.

Sources

- 1. oled-intermediates.com [oled-intermediates.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity for C1 Substitution on Carbazole

Welcome to the technical support center for advanced carbazole chemistry. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of achieving regioselective C1 substitution on the carbazole nucleus. The inherent electronic properties of the carbazole ring system favor electrophilic substitution at the C3 and C6 positions, making selective functionalization at C1 a significant synthetic challenge.[1][2] This resource provides in-depth, troubleshooting-focused guidance to overcome these hurdles, drawing from established literature and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: Why is direct electrophilic substitution ineffective for targeting the C1 position of carbazole?

The carbazole nitrogen's lone pair of electrons significantly influences the electron density distribution of the aromatic system. Resonance delocalization increases the nucleophilicity of the C3/C6 and, to a lesser extent, the C1/C8 positions. However, kinetic and thermodynamic factors overwhelmingly favor electrophilic attack at the C3 and C6 positions.[1][2] Traditional electrophilic aromatic substitution (EAS) reactions, such as nitration or halogenation under standard conditions, will typically yield a mixture of isomers with the 3- and 6-substituted products predominating.[2] Achieving C1 selectivity requires overcoming this inherent reactivity preference.

Q2: What is the most common strategy to achieve C1 regioselectivity?

The predominant and most effective strategy is the use of a directing group (DG) attached to the carbazole nitrogen (N9 position).[2][3] This approach falls under the umbrella of transition-metal-catalyzed C-H activation/functionalization. The directing group coordinates to a metal catalyst (commonly palladium, rhodium, or iridium), bringing it into close proximity to the C1-H bond. This chelation assistance facilitates the selective cleavage of the C1-H bond, allowing for subsequent functionalization.

Q3: Which directing groups are most effective for C1 functionalization?

Several directing groups have been successfully employed. The choice of directing group can be influenced by the desired reaction, catalyst system, and ease of removal.

| Directing Group | Common Metal Catalyst(s) | Key Features & Considerations |

| Pyridine-2-yl | Palladium (Pd), Rhodium (Rh), Iridium (Ir) | Highly effective and widely used. Forms a stable 6-membered palladacycle intermediate.[4] Removable after functionalization.[1][3] |

| Pyrimidin-2-yl | Iridium (Ir) | Effective for certain transformations like alkynylation. |

| 8-Aminoquinoline | Palladium (Pd) | A classic, robust directing group in C-H activation chemistry. |

| Picolinamide | Palladium (Pd) | Another reliable bidentate directing group. |

| Trivalent Phosphine | Rhodium (Rh) | Can act as an internal directing group for specific substrates like PhenCarPhos. |

Among these, the 2-pyridyl group is one of the most extensively studied and effective for a range of C1-functionalizations, including nitration, alkynylation, and alkylation.[2][3][4]

Troubleshooting Guides

This section addresses specific experimental issues in a problem-solution format.

Issue 1: Low or No C1-Substituted Product Formation

You've designed your experiment using an N-pyridyl-9H-carbazole, a palladium catalyst, and your desired coupling partner, but you observe only starting material or a complex mixture of byproducts.

Initial Diagnostic Workflow

Caption: Troubleshooting workflow for low C1-substitution yield.

Detailed Causality & Solutions

-

Pillar 1: The Directing Group & Substrate

-

Problem: Incomplete or incorrect installation of the directing group (DG). Control experiments have shown that N-aryl, N-alkyl, or unsubstituted (NH) carbazoles fail to produce the desired C1 product under these catalytic conditions.[2][4]

-

Solution: Always confirm the structure and purity of your N-DG-carbazole substrate by NMR and mass spectrometry before proceeding. If there is any doubt, re-run the synthesis and purification of the starting material.

-

-

Pillar 2: Catalyst & Reaction Environment

-

Problem: Catalyst deactivation or inappropriate choice. Palladium catalysts, especially Pd(OAc)₂, can be sensitive to air and moisture. The choice of ligand or pre-catalyst is also critical.

-

Solution: Use a freshly opened bottle of the palladium source. For consistency, consider using a more stable pre-catalyst like Pd₂(dba)₃.[4] Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly.

-

-

Pillar 3: Solvents & Additives

-

Problem: The solvent can significantly influence the solubility of the catalyst and substrate, as well as the reaction kinetics. Additives, such as oxidants or bases, are often crucial for catalyst turnover.

-

Solution: If a standard solvent like 1,4-dioxane or toluene isn't working, screen other options like dichloroethane (DCE) or CPME. For reactions requiring an oxidant, silver salts (e.g., AgNO₃, AgOAc) are common.[1] Ensure the correct stoichiometry is used, as excess can sometimes lead to side reactions.

-

Issue 2: Poor Regioselectivity (Mixture of C1 and other isomers)

You are obtaining your desired C1-substituted product, but it is contaminated with significant amounts of C3 or C2 isomers, making purification difficult.

Underlying Mechanism & Key Control Points

The high C1 selectivity in DG-assisted reactions stems from the formation of a stable six-membered cyclometalated intermediate.[4][5] The formation of smaller (C2) or larger (C3, C4) ring intermediates is kinetically and thermodynamically disfavored due to ring strain.[5] Poor regioselectivity suggests that a competing reaction pathway is active.

Caption: Chelation control favoring C1-H activation.

Troubleshooting & Optimization Strategies

-

Problem: Reaction temperature is too high, promoting background, non-directed electrophilic substitution or overcoming the activation barrier for less-favored C-H activation pathways.

-

Solution: Lower the reaction temperature. Run a gradient from your current temperature down to 60-80 °C to find the optimal balance between reaction rate and selectivity.

-

-

Problem: The chosen ligand or catalyst system is not providing sufficient steric hindrance or electronic preference for the C1 position.

-

Solution: If using a simple catalyst like Pd(OAc)₂, the addition of a ligand may be necessary. For more challenging substrates, switching to a different metal catalyst system (e.g., from Pd to Rh or Ir) could provide alternative selectivity profiles.

-

-

Problem: For certain substrates, especially those with strong electron-donating or withdrawing groups, the inherent electronic bias of the carbazole ring may still compete with the directing group effect.

-

Solution: This is a substrate-specific issue. Consider modifying the directing group to be more sterically demanding to further enforce the proximity to C1. Alternatively, if the electronics of the carbazole core can be temporarily altered with a protecting group (that is not the directing group), this could be an advanced strategy.

-

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C1-Nitration of N-(pyridin-2-yl)-9H-carbazole

This protocol is adapted from a reported method for the regioselective C1-nitration of carbazoles.[1][2][4]

-

Reaction Setup: To a 15 mL pressure tube, add the N-(pyridin-2-yl)-9H-carbazole substrate (1.0 equiv., e.g., 0.2 mmol), Pd₂(dba)₃ (10 mol %, 0.02 mmol), and AgNO₃ (1.2 equiv., 0.24 mmol).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (2.0 mL) via syringe.

-

Heating: Place the sealed tube in a preheated oil bath at 120 °C.

-

Reaction Monitoring: Stir the reaction for 24 hours. The progress can be monitored by TLC or LC-MS by taking small aliquots.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (10 mL) and filter through a pad of Celite® to remove insoluble salts.[2][4]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure C1-nitrated product.[2][4]

Protocol 2: Removal of the Pyridin-2-yl Directing Group

A key advantage of the pyridin-2-yl group is its removability, providing access to the C1-functionalized NH-carbazole.[3]

-

Methylation: Dissolve the C1-functionalized N-(pyridin-2-yl)-carbazole in a suitable solvent (e.g., dichloromethane). Add methyl triflate (MeOTf) and stir at room temperature. Monitor by TLC until the starting material is consumed. This step forms the N-methylpyridinium salt.

-

Hydrolysis: Add a solution of sodium hydroxide (NaOH) and continue stirring. This step cleaves the C-N bond.

-

Workup & Purification: Perform a standard aqueous workup, extracting the product with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography to yield the deprotected carbazole.

References

-

Beaudry, C. M. et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Organic Letters. Available at: [Link]

-

Kotha, S. et al. (2024). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Punji, B. et al. (2023). Recent developments in C−H functionalization of carbazoles. Russian Chemical Reviews. Available at: [Link]

-

Kotha, S. et al. (2025). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. ResearchGate. Available at: [Link]

-

Knapp, D. M. et al. (2024). Trends in carbazole synthesis – an update (2013–2023). Organic & Biomolecular Chemistry. Available at: [Link]

-

Kotha, S. et al. (2024). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journals. Available at: [Link]

-

Kotha, S. et al. (2024). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. National Center for Biotechnology Information. Available at: [Link]

-

Li, J. et al. (2019). Plausible Mechanism for the Regioselective Formation of Carbazole Derivatives. ResearchGate. Available at: [Link]

-

Kim, D. et al. (2024). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed Thianthrenium Reagents. Journal of the American Chemical Society. Available at: [Link]

-

Ujaque, G. et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Carbazoles. Available at: [Link]

-

Kotha, S. et al. (2024). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journals. Available at: [Link]

-

Wang, Y. et al. (2021). Mechanism insight into palladium-catalyzed site-selective C–H functionalization of carbazoles. Catalysis Science & Technology. Available at: [Link]

-

jOeCHEM (2021). Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough). YouTube. Available at: [Link]

-

Tang, T. et al. (2025). Seven critical challenges in synthetic one-carbon assimilation and their potential solutions. Trends in Biotechnology. Available at: [Link]

-

Gandeepan, P. et al. (2018). Site-Selective C–H Functionalization of Carbazoles. ResearchGate. Available at: [Link]

-

Yang, B. et al. (2023). Transition metal catalysed C7 and ortho-selective halogenation of 2-arylbenzo[d]oxazoles. Organic Chemistry Frontiers. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism insight into palladium-catalyzed site-selective C–H functionalization of carbazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Technical Support Center: A Researcher's Guide to Separating 1-Cyanocarbazole and 3-Cyanocarbazole Isomers

For researchers, scientists, and professionals in drug development, the purification of isomeric mixtures is a frequent and often challenging necessity. This guide provides in-depth technical support for the separation of 1-cyanocarbazole and 3-cyanocarbazole, two positional isomers whose similar physicochemical properties can make their isolation a complex task. This document moves beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 1-cyanocarbazole and 3-cyanocarbazole?

A1: The primary challenge lies in their structural similarity. As positional isomers, they have the same molecular weight and similar functional groups, leading to very close physicochemical properties such as polarity, solubility, and melting point. This makes conventional separation techniques like simple recrystallization or standard column chromatography difficult, often resulting in co-elution or co-crystallization. The position of the cyano group, an electron-withdrawing group, subtly influences the molecule's dipole moment and crystal packing, and exploiting these small differences is key to successful separation.[1][2]

Q2: Which separation technique is generally more effective for this isomeric pair: HPLC or crystallization?

A2: Both High-Performance Liquid Chromatography (HPLC) and fractional crystallization can be effective, but the choice depends on the scale of your separation, the required purity, and the available resources.

-

HPLC offers higher resolution and is often the method of choice for analytical-scale separation or for purifying small quantities of material to a very high purity. Developing a robust HPLC method can, however, be time-consuming.

-

Fractional crystallization is more amenable to larger-scale purifications and can be more cost-effective. Its success is highly dependent on finding a suitable solvent system that exploits the subtle solubility differences between the two isomers.

For initial small-scale purification and purity assessment, HPLC is generally recommended. For bulk purification, a well-optimized crystallization protocol is often more practical.

Q3: How does the position of the cyano group affect the properties of these isomers relevant to separation?

A3: The position of the electron-withdrawing cyano group influences the electron density distribution across the carbazole ring system. This can lead to slight differences in:

-

Polarity: The dipole moment of the molecule will differ between the 1- and 3-isomers, which can be exploited in chromatography. The 3-cyanocarbazole is generally considered to have increased molecular polarity.[3]

-

Crystal Packing: The different substitution patterns can affect how the molecules pack into a crystal lattice, potentially leading to different melting points and solubilities in various solvents.

Troubleshooting Guide

This section addresses specific issues you may encounter during the separation of 1-cyanocarbazole and 3-cyanocarbazole.

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor or no separation of isomeric peaks (co-elution).

This is the most common problem when separating positional isomers.

Root Cause Analysis and Solutions:

-

Insufficient Selectivity of the Stationary Phase: Standard C18 columns, which primarily separate based on hydrophobicity, may not provide enough selectivity for these isomers.

-

Solution 1: Utilize a Phenyl-based Column. A phenyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic carbazole system. The differing electron densities of the isomers due to the cyano group position can lead to differential retention.[4]

-

Solution 2: Explore Cyano or Fluoro-based Stationary Phases. These phases can provide different dipole-dipole and electrostatic interactions, which may enhance the separation of these polar isomers.

-

-

Inadequate Mobile Phase Composition: An isocratic mobile phase may not have the resolving power to separate closely eluting peaks.

-